molecular formula C34H35D31O4 B1164193 9-PAHSA-d31

9-PAHSA-d31

Cat. No. B1164193
M. Wt: 570.1
InChI Key: MHQWHZLXDBVXML-APZLGCMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-PAHSA-d31 contains 31 deuterium atoms at the 2, 2/', 3, 3/', 4, 4/', 5, 5/', 6, 6/', 7, 7/', 8, 8/', 9, 9/', 10, 10/', 11, 11/', 12, 12/', 13, 13/', 14, 14/', 15, 15/', 16, 16, and 16 positions. It is intended for use as an internal standard for the quantification of 9-PAHSA by GC- or LC-mass spectrometry. Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity. Structurally, these esters are comprised of a C-16 or C-18 fatty acid (e.g., palmitoleic, palmitic, oleic, or stearic acid) linked to a hydroxylated C-16 or C-18 lipid. 9-PAHSA is a FAHFA in which palmitic acid is esterified to 9-hydroxy stearic acid. PAHSAs are the most abundant forms of FAHFA in serum as well as white and brown adipose tissues of glucose tolerant AG4OX mice, which overexpress Glut4 specifically in adipose tissue. 9-PAHSA is the predominant isomer of PAHSA in wild type and AG4OX mice. It is found in humans and is reduced in the serum and adipose tissues of insulin-resistant humans. 9-PAHSA improves glucose tolerance, stimulates insulin secretion, and has anti-inflammatory effects in mice.

Scientific Research Applications

Cognitive Dysfunction in Diabetic Mice

  • Effect on Cognitive Dysfunction : 9-PAHSA has shown potential in mitigating cognitive impairment in a mouse model of type 2 diabetes. It mildly prevented deficits in spatial working memory and reversed the preference bias toward novel mice, suggesting a role in cognitive health for diabetics (Wen, Guo, & Guo, 2020).

Cardiovascular Complications in Diabetic Mice

  • Improvement in Cardiovascular Complications : 9-PAHSA has been observed to ameliorate cardiovascular complications in diabetic mice. It reduced blood glucose levels, improved carotid vascular calcification, and reduced myocardial hypertrophy, indicating its potential in treating diabetic cardiovascular disease (Wang et al., 2021).

Stereochemistry and Biological Activity

  • Stereochemistry in Biosynthesis and Activity : The stereochemistry of 9-PAHSA, specifically the R and S isomers, plays a significant role in its biological activity. The predominant stereoisomer in adipose tissues, R-9-PAHSA, is involved in the biosynthesis and degradation pathways, highlighting the importance of stereochemistry in its effectiveness and metabolism (Nelson et al., 2017).

Lipogenesis and Lipid Metabolism

  • Role in Adipose Tissue Metabolism : 9-PAHSA has been found to influence lipid metabolism, particularly in the context of adipose tissue response to cold exposure. It affects triacylglycerol and fatty acid cycling in white adipose tissue, suggesting its role in metabolic adaptations (Paluchová et al., 2019).

Therapeutic Potential in Diabetes

  • Antidiabetic Properties : 9-PAHSA has been studied as a potential regulator of proliferation, viability, insulin expression, and glucose-stimulated insulin secretion in a pancreatic islet-on-a-chip model, displaying promising results in diabetes treatment (Sokołowska et al., 2022).

Anti-Diabetic and Anti-Inflammatory Effects

  • Beneficial Metabolic Effects : The discovery of 9-PAHSA has indicated its anti-diabetic and anti-inflammatory potential, with a correlation to insulin sensitivity and reduced inflammation in adipose tissue. This highlights its potential role in treating metabolic disorders like type 2 diabetes (Yore et al., 2014).

properties

Product Name

9-PAHSA-d31

Molecular Formula

C34H35D31O4

Molecular Weight

570.1

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,12D2,13D2,14D2,15D2,16D2,18D2,23D2,27D2,31D2

InChI Key

MHQWHZLXDBVXML-APZLGCMPSA-N

SMILES

OC(CCCCCCCC(OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)CCCCCCCCC)=O

synonyms

9-[(1-oxohexadecyl)oxy-2,​2/',​3,​3/',​4,​4/',​5,​5/',​6,​6/',​7,​7/',​8,​8/',​9,​9/',​10,​10/',​11,​11/',​12,​12/',​13,​13/',​14,​14/',​15,​15/',​16,​16,​16-​d31]-octadecanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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